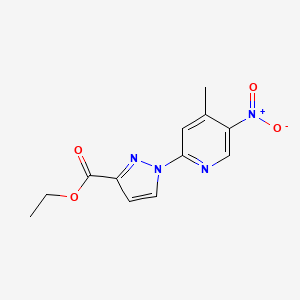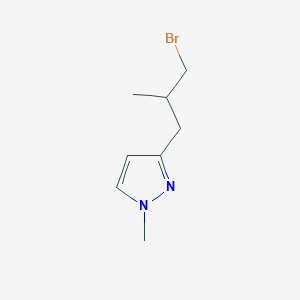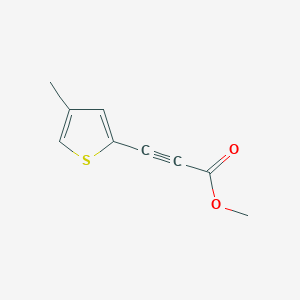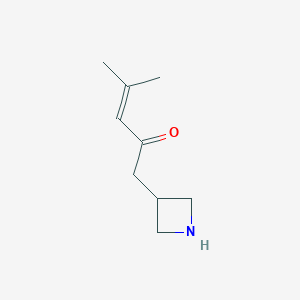
5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 2,6-dichloropyridine with bromine under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of halogenated pyridines with biological macromolecules.
作用机制
The mechanism of action of 5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with biological targets, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function through binding interactions.
相似化合物的比较
Similar Compounds
2-Bromo-6-chloropyridine: Similar in structure but lacks the methyl group at the 4-position.
5-Bromo-2-chloropyridine: Similar but with different substitution patterns on the pyridine ring.
2,6-Dibromopyridine: Contains two bromine atoms instead of a bromine and chlorine.
Uniqueness
5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C11H8BrClN2 |
|---|---|
分子量 |
283.55 g/mol |
IUPAC 名称 |
5-bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c1-7-4-10(14-6-9(7)12)8-2-3-11(13)15-5-8/h2-6H,1H3 |
InChI 键 |
VUBMFIVGRDQTRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1Br)C2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
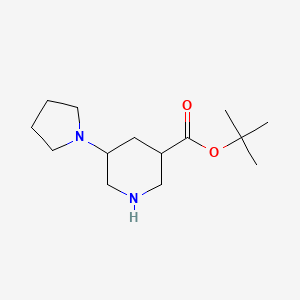
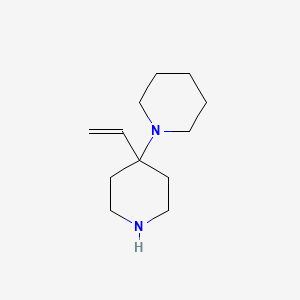
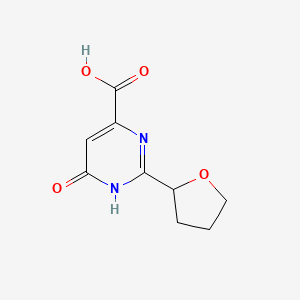
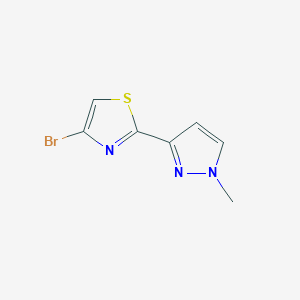
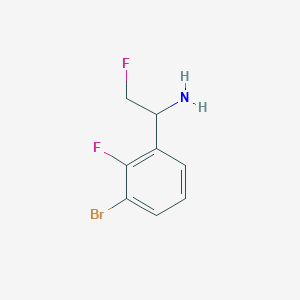
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)


